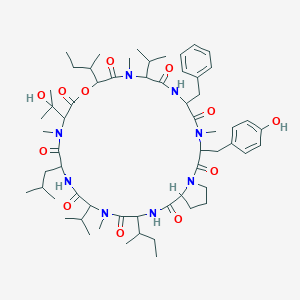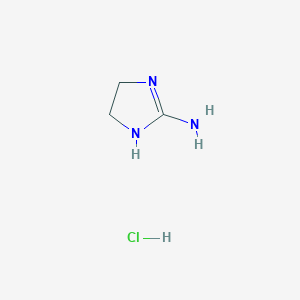![molecular formula C33H52N4O8 B140999 [3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate CAS No. 155581-64-9](/img/structure/B140999.png)
[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose involves the reaction of 2-deoxy-D-glucose with 7-nitrobenz-2-oxa-1,3-diazole (NBD) under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .
Industrial Production Methods
Industrial production of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in powder form and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose undergoes various chemical reactions, including nucleophilic substitution and thiolysis . These reactions are facilitated by the presence of the nitrobenzoxadiazole (NBD) group, which is highly reactive towards nucleophiles such as amines and biothiols .
Common Reagents and Conditions
Common reagents used in these reactions include amines, biothiols, and hydrogen sulfide (H2S). The reactions are typically carried out in aqueous or organic solvents under mild conditions . The major products formed from these reactions are fluorescent derivatives that can be used for further biological studies .
Scientific Research Applications
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cell biology to monitor glucose uptake and study cellular metabolism.
Medicine: Utilized in cancer research to study tumor cell metabolism and glucose uptake.
Industry: Applied in the development of biosensors and diagnostic tools for glucose monitoring.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose involves its uptake by cells through glucose transporters such as GLUT1 and GLUT3 . Once inside the cell, the compound is phosphorylated and incorporated into cellular metabolism. Its fluorescent properties allow researchers to visualize glucose uptake and study metabolic pathways .
Comparison with Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose is unique due to its fluorescent properties, which make it a valuable tool for studying glucose uptake. Similar compounds include:
2-NBDG: Another fluorescent glucose analog used for similar applications.
NBD-DDA: A fluorescently labeled quaternary ammonium compound used to study resistance mechanisms in bacteria.
NBD-based synthetic probes: Used for sensing small molecules and proteins.
These compounds share the nitrobenzoxadiazole (NBD) skeleton, which imparts their fluorescent properties and reactivity towards nucleophiles .
Properties
CAS No. |
155581-64-9 |
|---|---|
Molecular Formula |
C33H52N4O8 |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H52N4O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(39)43-26-27(25-38)44-31(40)21-18-16-19-24-34-28-22-23-29(37(41)42)33-32(28)35-45-36-33/h9-10,22-23,27,34,38H,2-8,11-21,24-26H2,1H3/b10-9- |
InChI Key |
OLPXOHBIRITKMO-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Synonyms |
1-oleoyl-2-(6-(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)hexanoyl)glycerol 1-oleoyl-2-hexanoyl-NBD-glycerol NBD-DG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


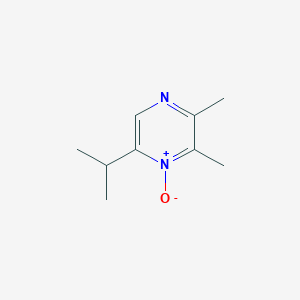
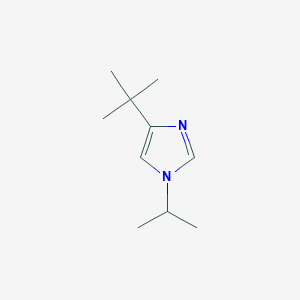


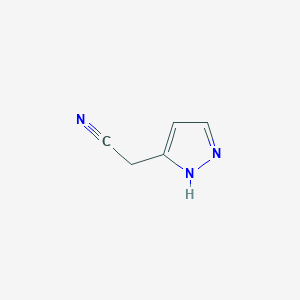


![4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)](/img/structure/B140941.png)
